5-Cyclopropoxy-2-methylbenzenesulfonamide
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Overview
Description
5-Cyclopropoxy-2-methylbenzenesulfonamide is a chemical compound that features a cyclopropyl group attached to a benzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-methylbenzenesulfonamide typically involves the reaction of 2-methylbenzenesulfonyl chloride with cyclopropanol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . The reaction can be represented as follows:
2-methylbenzenesulfonyl chloride+cyclopropanoltriethylamine, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The cyclopropyl group can be oxidized to form hydroxylated derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Hydroxylated derivatives of the cyclopropyl group.
Reduction: Amines derived from the sulfonamide group.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-2-methylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylbenzenesulfonamide: Similar structure but with an amino group instead of a cyclopropoxy group.
4-Methylbenzenesulfonamide: Lacks the cyclopropoxy and methyl groups, making it less complex.
Uniqueness
5-Cyclopropoxy-2-methylbenzenesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C10H13NO3S |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13NO3S/c1-7-2-3-9(14-8-4-5-8)6-10(7)15(11,12)13/h2-3,6,8H,4-5H2,1H3,(H2,11,12,13) |
InChI Key |
YXYCJZCXLBFPCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC2CC2)S(=O)(=O)N |
Origin of Product |
United States |
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